molecular formula C12H10ClF3N2O B2955929 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide CAS No. 339010-62-7

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide

Cat. No.: B2955929
CAS No.: 339010-62-7
M. Wt: 290.67
InChI Key: PKEFJBLEUYAKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of this compound is C12H10ClF3N2O . It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a trifluoromethyl group (-CF3), a chloro group (-Cl), and a propanamide group (-C3H6CONH2) .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pesticides : 2,3-Dichloro-5-trifluoromethyl pyridine, a related derivative, is used in the synthesis of pesticides (Lu Xin-xin, 2006).
  • Key Intermediate in Herbicide Production : A structurally similar compound, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, acts as a key intermediate for synthesizing the herbicide trifloxysulfuron (Zuo Hang-dong, 2010).
  • Manipulation in Organic Synthesis : Halogen/metal exchange and electrophilic trapping processes use compounds like 2-chloro-6-(trifluoromethyl)pyridine for further manipulation in reaction sequences (F. Mongin, Antonio Tognini, F. Cottet, M. Schlosser, 1998).
  • Structural Characterization in Drug Research : 5-Trifluoromethyl-pyridine-2-thione, a compound with a similar structure, is studied for its potential as an antithyroid drug, with its interaction with iodine characterized (M. S. Chernov'yants, I. V. Burykin, Z. Starikova, N. E. Erofeev, 2011).

Applications in Materials and Chemistry

Analytical and Synthetic Techniques

  • Solubility Analysis in Organic Solvents : Studies on solubility of similar pyridine derivatives in organic solvent mixtures are critical for understanding their behavior in different mediums (A. Jouyban, F. Martínez, W. Acree, 2017).
  • Microwave-Assisted Synthesis : The use of microwave conditions for the synthesis of related compounds like fluorohymenidin demonstrates advanced techniques in organic synthesis (Benjamin Troegel, T. Lindel, 2012).

Future Directions

Trifluoromethylpyridines and their intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development and study of such compounds are expected to continue in the future.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-prop-2-ynylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2O/c1-3-4-17-11(19)7(2)10-9(13)5-8(6-18-10)12(14,15)16/h1,5-7H,4H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEFJBLEUYAKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.